2-Hydroxyisonicotinohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-oxo-1H-pyridine-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-6(11)4-1-2-8-5(10)3-4/h1-3H,7H2,(H,8,10)(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPNPAQQKFNTQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00698603 | |
| Record name | 2-Oxo-1,2-dihydropyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98140-91-1 | |
| Record name | 2-Oxo-1,2-dihydropyridine-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00698603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxyisonicotinohydrazide and Its Analogues
Classical Synthetic Pathways
Traditional methods for synthesizing 2-hydroxyisonicotinohydrazide and its derivatives have been well-established, primarily relying on condensation reactions and the formation of hydrazone-Schiff bases. These methods are foundational and widely used due to their simplicity and reliability.
Condensation Reactions
Condensation reactions are a cornerstone in the synthesis of this compound analogues. numberanalytics.com This type of reaction involves the joining of two molecules with the concurrent loss of a small molecule, such as water. numberanalytics.com A common approach is the reaction of isonicotinic acid hydrazide (isoniazid) or its derivatives with various aldehydes or ketones. smolecule.comresearchgate.net The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and may be catalyzed by an acid or a base. sigmaaldrich.commagritek.com
The general mechanism involves the nucleophilic attack of the nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone. vanderbilt.edu This is followed by the elimination of a water molecule to form the final hydrazone product. sigmaaldrich.com A variety of aldehydes and ketones can be used in these reactions, leading to a diverse library of this compound analogues with different substituents and, consequently, varied chemical and biological properties.
For instance, the aldol (B89426) condensation, a specific type of condensation reaction, involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or ketone. sigmaaldrich.com While not a direct synthesis of this compound itself, the principles of carbonyl condensation are fundamental to the formation of its derivatives. vanderbilt.edu
Hydrazone-Schiff Base Formation
The formation of hydrazone-Schiff bases is a prominent classical method for producing derivatives of this compound. nih.gov Hydrazones are formed through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone. kspublisher.com These compounds are characterized by the >C=N-NH- functional group.
The synthesis of these derivatives is of significant interest due to their coordination chemistry and potential applications in catalysis. nih.gov For example, hydrazone Schiff base ligands can be synthesized from isonicotinoylhydrazide and various hydroxy aldehydes. nih.gov These ligands can then be used to form metal complexes with transition metals like Ruthenium(II). nih.gov The resulting complexes have been shown to possess catalytic activity. nih.gov
The characterization of these hydrazone Schiff bases and their metal complexes is typically performed using various spectroscopic techniques, including FT-IR, NMR, and UV-Vis, to confirm the structure and coordination of the ligand to the metal ion. researchgate.netbendola.com
Advanced Synthetic Approaches
In recent years, there has been a significant shift towards the development of more efficient, environmentally friendly, and sustainable synthetic methods. These advanced approaches aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents and reagents.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govijcce.ac.ir This technique utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. nih.govbeilstein-journals.org
This method has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of this compound. nih.gov For example, the synthesis of 2-quinoxalinone-3-hydrazone derivatives has been efficiently achieved using microwave irradiation. nih.gov This approach is often associated with higher yields and cleaner reaction profiles compared to classical methods. beilstein-journals.org The one-pot synthesis of various compounds under microwave irradiation further enhances the efficiency of this technique. ijcce.ac.irbeilstein-journals.org
Solvent-Free Techniques
Solvent-free synthesis, also known as solid-state reaction or mechanochemistry, represents a significant advancement in green chemistry. researchgate.netijrap.net This approach aims to eliminate or significantly reduce the use of volatile and often toxic organic solvents, which are a major source of chemical waste. dergipark.org.tr Reactions are typically carried out by grinding the reactants together, sometimes with the aid of a catalytic amount of a liquid or a solid grinding auxiliary. mdpi.com
This technique has been successfully employed for various organic transformations, including condensation reactions, and is applicable to the synthesis of analogues of this compound. rsc.org The benefits of solvent-free synthesis include reduced environmental impact, simplified work-up procedures, and in some cases, enhanced reaction rates and yields. researchgate.net Ball milling is a common technique used in solvent-free synthesis to provide the necessary energy for the reaction to occur. researchgate.net
Catalytic Methods
The use of catalysts is a fundamental principle of green chemistry, as they can significantly enhance the efficiency and selectivity of chemical reactions. In the context of synthesizing this compound and its analogues, various catalytic methods have been explored.
Catalysts can be homogeneous or heterogeneous. For instance, ruthenium(II) complexes with hydrazone Schiff base ligands have been shown to act as catalysts for oxidation and transfer hydrogenation reactions. nih.gov Heterogeneous catalysts, such as hydrotalcites and supported metal species, offer the advantage of easy separation from the reaction mixture and potential for reuse. rsc.org
Recent research has also focused on the development of novel catalytic systems for a variety of organic transformations, including the synthesis of complex heterocyclic structures. mdpi.comnih.gov These advanced catalytic methods often lead to higher yields, greater selectivity, and more sustainable synthetic routes.
Multicomponent Reactions
Multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, one-pot operation. nih.govnih.gov This strategy offers significant advantages over traditional linear syntheses by reducing the number of steps, minimizing waste, and saving time and resources. nih.gov While specific literature on the direct synthesis of this compound via MCRs is limited, the principles are widely applied to the synthesis of its structural analogues, particularly isonicotinoyl hydrazones and other heterocyclic systems derived from isoniazid (B1672263) (isonicotinohydrazide). nih.govmdpi.comtandfonline.com
Key MCRs, such as the Ugi and Biginelli reactions, are instrumental in creating libraries of hydrazide-containing compounds. nih.govwikipedia.org The Ugi four-component reaction, for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amide derivatives. wikipedia.orgorganic-chemistry.org This reaction has been adapted to synthesize hydrazinopeptide-like structures by using N-acylhydrazones as one of the components. thieme-connect.decore.ac.uk In these reactions, the N-acylhydrazone, formed from a hydrazide and an aldehyde, acts as the imine surrogate, which then reacts with an isocyanide and a suitable acid to form the final product. thieme-connect.decore.ac.uk This approach has been utilized to create diverse libraries of isoniazid analogues for drug discovery purposes. nih.govnih.gov
Another significant MCR is the Biginelli reaction, a condensation reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea. mdpi.comnih.gov This reaction has been effectively used to synthesize dihydropyrimidinones, some of which are derived from or incorporate the isonicotinohydrazide scaffold. For instance, isoniazid-functionalized magnetic nanoparticles have been used as a recyclable catalyst in the Biginelli reaction to produce 3,4-dihydropyrimidin-2(1H)-ones, demonstrating the integration of the isoniazid motif into complex heterocyclic systems through MCRs. nih.gov
Furthermore, catalyst-free, three-component reactions have been developed for the green synthesis of novel isoniazid-pyrazole derivatives. In one such method, various substituted aromatic aldehydes, isoniazid, and malononitrile (B47326) react in aqueous ethanol to yield the desired products in good to excellent yields, showcasing a sustainable MCR pathway to isoniazid analogues. tandfonline.com
Optimization of Reaction Conditions and Yields
The efficiency and yield of synthetic routes to produce this compound analogues are critically dependent on the optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of solvent, catalyst, base, reaction temperature, and time.
The solvent system plays a crucial role in reaction outcomes. For the synthesis of hydrazides from activated amides, studies have shown that conducting the reaction in water can lead to significantly higher yields compared to mixtures of organic solvents and water or organic solvents alone. thieme-connect.com The optimization of reaction time is also critical; in some cases, high yields can be achieved in as little as five minutes under optimal conditions. thieme-connect.com
The following table summarizes the effect of different solvents on the yield of benzoyl hydrazide from the reaction of N-benzoylpyrrolidin-2-one with hydrazine monohydrate at 25 °C.
Table 1: Effect of Solvent on Benzoyl Hydrazide Yield
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | CH₃CN/H₂O | 30 | 60 |
| 2 | Toluene/H₂O | 30 | 45 |
| 3 | THF/H₂O | 30 | 72 |
| 4 | DMSO/H₂O | 30 | 80 |
| 5 | H₂O | 30 | 92 |
| 6 | H₂O | 5 | 92 |
Data sourced from Kim, M., & Lee, S. (2024). thieme-connect.com
The choice of base and solvent is also a key factor in acyl substitution reactions for synthesizing N-acyl-N′-sulfonyl hydrazides. A study optimizing these conditions found that cesium carbonate (Cs₂CO₃) as the base in 1,4-dioxane (B91453) as the solvent at room temperature provided the highest yields. organic-chemistry.org
Table 2: Optimization of Reaction Conditions for N-Acyl-N′-sulfonyl Hydrazide Synthesis
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Toluene | 80 | 25 |
| 2 | Cs₂CO₃ | Toluene | 80 | 45 |
| 3 | Cs₂CO₃ | 1,4-Dioxane | 80 | 60 |
| 4 | Cs₂CO₃ | 1,4-Dioxane | 25 | 85 |
| 5 | NaH | 1,4-Dioxane | 25 | <5 |
| 6 | DBU | 1,4-Dioxane | 25 | <5 |
Data sourced from An, Y., Oh, J., & Lee, S. (2024). organic-chemistry.org
For multicomponent reactions like the Biginelli synthesis of dihydropyrimidinones, optimization often involves screening different catalysts and evaluating solvent-free conditions. The use of heterogeneous catalysts, such as silicotungstic acid supported on Amberlyst-15 or isoniazid-functionalized magnetic nanoparticles, under solventless conditions at elevated temperatures (e.g., 90-92 °C) has been shown to produce excellent yields and allows for easy catalyst recycling. mdpi.comnih.gov The yield in these reactions is also influenced by the electronic properties of the substrates; aromatic aldehydes with electron-withdrawing groups often result in higher yields than those with electron-donating groups. mdpi.comnih.gov Continuous flow processes also offer a scalable and efficient alternative to batch synthesis for acid hydrazides, with optimization of flow rates, temperature, and reagent concentrations allowing for high output and controlled product precipitation. osti.gov
Preclinical Pharmacological and Biological Activity Investigations of 2 Hydroxyisonicotinohydrazide Derivatives
In Vitro Biological Activity Profiling
The in vitro evaluation of 2-hydroxyisonicotinohydrazide derivatives has unveiled their interactions with various biological targets, highlighting their potential as antimicrobial, enzyme-inhibiting, and anticancer agents.
Antimicrobial Activity Studies
Hydrazide-hydrazone derivatives, a class that includes derivatives of this compound, have demonstrated a wide spectrum of antimicrobial activity. nih.gov Studies have shown that these compounds can be highly potent against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com For instance, certain hydrazide-hydrazones exhibited significant antibacterial activity, with some compounds showing much higher potency than standard antibiotics like nitrofurantoin (B1679001) against specific bacterial strains. nih.gov The presence of certain chemical groups, such as electron-withdrawing groups like nitro (NO2), has been associated with enhanced antibacterial effects. nih.gov
The antimicrobial efficacy of these derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Some hydrazide-hydrazone derivatives have shown promising MIC values against multidrug-resistant (MDR) clinical isolates, indicating their potential to combat antibiotic resistance. nih.gov For example, one study reported a derivative with an MIC of 3.125 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The mechanism of action is thought to involve the azomethine group, which is a common feature in many hydrazone derivatives. researchgate.net
| Compound/Derivative | Microorganism | Activity Metric (e.g., MIC) | Result | Reference |
|---|---|---|---|---|
| Hydrazide-hydrazone derivative 19 | Escherichia coli | MIC | 12.5 µg/mL | nih.gov |
| Hydrazide-hydrazone derivative 19 | Staphylococcus aureus | MIC | 6.25 µg/mL | nih.gov |
| Hydrazide-hydrazone derivative 19 | Methicillin-resistant S. aureus (MRSA1) | MIC | 3.125 µg/mL | nih.gov |
| Hydrazone derivative H3 | Staphylococcus aureus | Zone of Inhibition | 19 mm at 50 mg/mL | mdpi.com |
| Lactic acid hydrazide-hydrazone 1 | S. aureus, S. pneumoniae, E. coli, P. aeruginosa | MIC | 64–128 µg/mL | nih.gov |
Enzyme Inhibition Assays
Derivatives of this compound have been investigated for their ability to inhibit various enzymes, which is a key mechanism for their therapeutic effects. Hydrazone derivatives, for instance, have been identified as inhibitors of enzymes like cyclooxygenase (COX), which is involved in inflammation. nih.govnih.gov The substitution pattern on the aromatic rings of these molecules can significantly influence their inhibitory potency. nih.gov
In the context of metabolic disorders, synthetic amino acid derivatives have been shown to inhibit digestive enzymes such as pancreatic α-amylase and α-glucosidase, suggesting a potential role in managing hyperglycemia. nih.gov The mechanism of inhibition can vary, with some compounds acting as competitive inhibitors while others exhibit mixed or non-competitive inhibition. nih.govkhanacademy.org For example, certain 2-oxoglutarate derivatives have been found to selectively inhibit or even enhance the activity of human 2OG oxygenases like FIH and AspH. nih.gov The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.govscielo.br
| Compound/Derivative | Enzyme | Inhibition Metric (e.g., IC50) | Result | Reference |
|---|---|---|---|---|
| Amino acid derivative PPC101 | α-glucosidase | IC50 | 51.00 ± 1.73 µM | nih.gov |
| Amino acid derivative PPC82 | Pancreatic lipase | Inhibition % | ~86% at 477 µM | nih.gov |
| 4-Hydroxycoumarin derivative 2 | Carbonic anhydrase-II | IC50 | 263 µM | scielo.br |
| Thiohydantoin derivative 14c | Human topoisomerase-1 | IC50 | 23.3 µg/ml | nih.gov |
| 2-oxindoline hydrazone 6c | CDK2 | IC50 | 0.22 ± 0.01 µM | nih.gov |
Anticancer Activity in Cell-Based Models
The anticancer potential of this compound derivatives has been evaluated in various human cancer cell lines. nih.govmdpi.commdpi.com Hydrazone derivatives, in particular, have demonstrated significant cytotoxic effects against cell lines from different cancer types, including breast, lung, and cervical cancer. nih.govmdpi.com The anticancer activity is typically assessed using assays like the MTT assay, which measures cell viability. mdpi.comwaocp.org
The IC50 values are commonly used to express the potency of these compounds, representing the concentration that inhibits 50% of cancer cell growth. mdpi.com For example, a series of dehydroabietic acid derivatives with an acylhydrazone moiety showed IC50 values in the low micromolar range against several human carcinoma cell lines. mdpi.com Some of these compounds were found to be more potent than the commercial anticancer drug cisplatin (B142131) in certain cell lines. mdpi.com Further studies have shown that these derivatives can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest at different phases, such as G1 or S phase. nih.gov
| Compound/Derivative | Cancer Cell Line | Activity Metric (e.g., IC50) | Result | Reference |
|---|---|---|---|---|
| Dehydroabietic acid derivative 4w | HeLa (cervical cancer) | IC50 | 2.21 µM | mdpi.com |
| Dehydroabietic acid derivative 4w | BEL-7402 (liver cancer) | IC50 | 14.46 µM | mdpi.com |
| 2-oxindoline hydrazone 6c | MCF7 (breast cancer) | IC50 | 14.0 ± 0.7 µM | nih.gov |
| 2-oxindoline derivative 9d | MCF7 (breast cancer) | IC50 | 4.9 ± 0.2 µM | nih.gov |
| Thiohydantoin derivative 14a | A-549 (lung cancer) | IC50 | 5.32 µM | nih.gov |
Other Receptor-Ligand Interaction Studies
The interaction of this compound derivatives with various biological receptors is fundamental to their pharmacological activity. nih.gov Receptor-ligand interaction studies aim to understand the binding affinity and mode of interaction of these compounds with their target receptors. nih.gov These studies often employ computational methods like molecular docking to predict the binding free energy (ΔG) and identify key interactions, such as hydrogen bonds, with amino acid residues in the receptor's active site. ui.ac.id
A negative binding free energy suggests that the interaction between the ligand and the receptor occurs spontaneously. ui.ac.id The structural and electronic properties of the ligands, including molecular volume and electron affinities of substituent groups, are crucial for binding affinity. nih.gov For instance, studies on σ2 receptor ligands have shown that modifications to the piperidine (B6355638) ring can significantly increase binding affinity. scielo.br These interaction studies are vital for the rational design and optimization of ligands with improved therapeutic efficacy. nih.gov
In Vivo Animal Model Studies (Non-Clinical Efficacy)
Following promising in vitro results, the efficacy of this compound derivatives is further evaluated in non-clinical animal models of various diseases. These studies provide crucial information on the compound's performance in a living organism.
Efficacy in Disease Models
In vivo studies using animal models have demonstrated the therapeutic potential of this compound derivatives in various disease contexts. For example, hydrazone derivatives have shown significant anti-inflammatory and analgesic effects in preclinical models. nih.gov The presence of specific substituents, such as methoxy (B1213986) groups, has been linked to superior edema inhibition. nih.gov
In the field of infectious diseases, a pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, a related heterocyclic structure, was shown to be orally active and effective in rodent models of malaria, with efficacy comparable or superior to existing drugs like chloroquine. mdpi.com Furthermore, piperidine and piperazine (B1678402) derivatives have been investigated for their potential as antipsychotic agents, with some compounds reducing amphetamine-induced hyperreactivity in animal models. clinmedkaz.org The use of animal models is essential for understanding the complex pathophysiology of diseases and for evaluating the safety and efficacy of new drug candidates before they can be considered for human trials. nih.gov
Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment in Preclinical Species
The preclinical assessment of pharmacokinetics and pharmacodynamics is fundamental to understanding how a drug candidate behaves in a living organism and how it elicits its therapeutic effect. These studies are crucial for predicting the drug's behavior in humans and for establishing a safe and effective dosing regimen.
The ADME profile of a drug candidate provides a comprehensive overview of its journey through the body. These studies are essential for optimizing drug-like properties and ensuring that the compound can reach its target in sufficient concentrations to be effective, while also being safely eliminated from the body.
Absorption:
The absorption of a drug refers to the process by which it enters the bloodstream. For orally administered drugs, this involves passage through the gastrointestinal tract. A study on Schiff bases derived from isonicotinic acid hydrazide (INH) demonstrated that these derivatives had a significantly higher rate and extent of absorption compared to INH itself in rabbits. nih.gov This suggests that structural modifications to the hydrazide backbone can substantially improve oral bioavailability.
In an effort to develop novel antituberculosis agents, a series of isoniazid (B1672263) derivatives were synthesized. One promising compound, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, demonstrated good permeability in Caco-2 cells, a common in vitro model used to predict human intestinal absorption. nih.govtandfonline.comnih.gov
Distribution:
Once absorbed, a drug is distributed throughout the body via the circulatory system. The extent of distribution to various tissues is a key factor in determining both efficacy and potential toxicity. A critical parameter in drug distribution is plasma protein binding. Only the unbound fraction of a drug is generally considered pharmacologically active and available to interact with its target. For the promising isoniazid derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, the unbound fraction in plasma was found to be 57.9%, indicating that a significant portion of the compound is available to exert its pharmacological effects. nih.govtandfonline.comnih.gov
Metabolism:
Metabolism refers to the chemical modification of a drug by the body, primarily in the liver. This process can lead to the activation of a prodrug or the inactivation and detoxification of an active compound, preparing it for excretion. The metabolism of isoniazid (INH) is well-documented and serves as a relevant model for its derivatives. The primary metabolic pathways for INH involve acetylation to form acetylisoniazid (B140540) (AcINH) and hydrolysis to isonicotinic acid (INA) and hydrazine (B178648) (Hz). nih.govpharmgkb.org The enzyme N-acetyltransferase 2 (NAT2) plays a crucial role in the acetylation of INH. nih.gov Further metabolism of the initial products can occur, with AcINH being hydrolyzed to acetylhydrazine (AcHz). nih.gov These metabolic pathways are significant as some metabolites, such as hydrazine and acetylhydrazine, have been associated with hepatotoxicity. nih.govnih.gov
The metabolism of INH is primarily hepatic, and cytochrome P450 enzymes, particularly CYP2E1, are involved in the oxidation of its metabolites. pharmgkb.orgnih.gov Understanding the metabolic fate of new derivatives is crucial for predicting potential drug-drug interactions and toxicity profiles.
Excretion:
Excretion is the process by which a drug and its metabolites are removed from the body. For isoniazid, the primary route of excretion is via the kidneys, with metabolites being eliminated in the urine. nih.gov Studies on the excretion of novel derivatives are essential to understand their clearance from the body and to determine appropriate dosing intervals.
Interactive Data Table: In Vitro ADME Properties of an Isoniazid Derivative
Below is an interactive table summarizing the available in vitro ADME data for the isoniazid derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide.
| Parameter | Assay | Result | Reference |
| Permeability | Caco-2 Cells | Good | nih.gov, tandfonline.com, nih.gov |
| Plasma Protein Binding | Plasma Protein Binding Assay | 57.9% (unbound fraction) | nih.gov, tandfonline.com, nih.gov |
| Cytotoxicity | HepG2 Cells (Human Liver) | IC50 >100 μM | nih.gov, tandfonline.com, nih.gov |
This data indicates that the compound has favorable properties for further preclinical development, including good absorption potential and a significant unbound fraction to elicit a pharmacological response, coupled with low cytotoxicity in a human liver cell line.
Molecular Mechanisms of Action and Target Identification for 2 Hydroxyisonicotinohydrazide Analogues
Elucidation of Molecular Binding Sites and Interactions
The biological activity of a compound is fundamentally linked to its ability to recognize and bind to specific molecular targets, typically proteins such as enzymes or receptors. The characterization of these binding events provides a structural basis for understanding the compound's mechanism of action.
Molecular docking simulations are computational techniques used to predict the preferred orientation of a ligand when bound to a target protein. frontiersin.orgnih.gov These studies are instrumental in identifying key interactions that stabilize the protein-ligand complex. For analogues of 2-hydroxyisonicotinohydrazide, docking studies have been crucial in elucidating their binding modes with various therapeutic targets.
Research on isonicotinic acid hydrazide (INH) analogues has identified critical binding interactions within the active sites of target enzymes. For instance, docking studies with 2-trans-enoyl-acyl carrier protein reductase (InhA), a key enzyme in Mycobacterium tuberculosis, have revealed that potent analogues form specific hydrogen bonds and hydrophobic interactions that are essential for their inhibitory activity. frontiersin.org Similarly, molecular docking of isonicotinoyl hydrazide derivatives into the active site of the main protease of SARS-CoV-2 (COVID-19 3clpro) has been explored to predict potential antiviral activity. medscape.com In these simulations, the hydrazide moiety often participates in crucial hydrogen bonding networks with amino acid residues like cysteine and histidine in the enzyme's active site. medscape.com
The binding affinity, often represented by a docking score or binding energy, quantifies the strength of the interaction. Lower binding energy values typically indicate a more stable protein-ligand complex. frontiersin.org
Table 1: Molecular Docking Scores of Selected Isonicotinoyl Hydrazide Derivatives Against COVID-19 Main Protease
| Compound | Docking Score (kcal/mol) |
| N(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide | -123.23 |
| (E)-N-(1-phenylethylidene)-nicotinohydrazide (enol form) | -123.12 |
| Hydroxychloroquine | -118.91 |
| Favipiravir (Avigan) | -92.90 |
| Data sourced from a molecular docking study on isonicotinoyl hydrazide derivatives against the protease enzyme of COVID-19. medscape.com |
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. asm.org The mechanism of inhibition can be reversible (competitive, non-competitive, uncompetitive) or irreversible. patsnap.comnih.gov
The parent compound, isoniazid (B1672263) (INH), is a prodrug that exemplifies an irreversible inhibition mechanism. patsnap.comnih.gov It is activated within the mycobacterium by the catalase-peroxidase enzyme, KatG. patsnap.comnih.gov This activation process generates a reactive isonicotinoyl radical. frontiersin.orgnih.gov This radical then covalently bonds to the enzyme's cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺), forming an INH-NAD adduct. frontiersin.orgnih.gov This adduct acts as a potent, slow-onset, irreversible inhibitor of InhA, blocking the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.gov This disruption of the cell wall ultimately leads to bacterial death. patsnap.comyoutube.com
Inhibitors can be broadly classified based on their interaction with the enzyme and its substrate:
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. patsnap.comnih.gov
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its catalytic efficiency, regardless of whether the substrate is bound. asm.orgpatsnap.com
Irreversible Inhibition: The inhibitor binds covalently to the enzyme, often at the active site, permanently inactivating it. asm.orgnih.gov The mechanism of activated isoniazid is a prime example of this type of inhibition. nih.gov
Cellular Pathway Modulation
Beyond direct enzyme inhibition, this compound analogues can influence a variety of cellular pathways, leading to broader biological effects. These modulations can impact cellular metabolism and trigger specific responses such as programmed cell death.
Furthermore, isoniazid is known to react with pyridoxal (B1214274) (vitamin B6), another vital cofactor in numerous enzymatic reactions, particularly in amino acid metabolism. nih.govnih.gov This reaction forms a hydrazone, leading to a depletion of available vitamin B6 and potentially causing peripheral neuropathy, a known side effect. nih.gov In hepatocytes, toxic metabolites of isoniazid, such as hydrazine (B178648), can inhibit mitochondrial complex II and disrupt ATP production, leading to mitochondrial injury and impaired energy metabolism. nih.gov
A significant cellular response to isoniazid and its metabolites, particularly in the context of its primary off-target effect (hepatotoxicity), is the induction of apoptosis, or programmed cell death. medscape.comnih.gov Studies in human hepatoma (HepG2) cells have shown that isoniazid exposure leads to the generation of reactive oxygen species (ROS), creating a state of oxidative stress. nih.govresearchgate.net
This oxidative stress triggers the intrinsic (mitochondrial) pathway of apoptosis, characterized by several key events:
Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential is an early event in INH-induced apoptosis. medscape.com
Alteration of Bcl-2 Family Proteins: Isoniazid causes a downregulation of the anti-apoptotic protein Bcl-2 and an activation of the pro-apoptotic protein Bax. frontiersin.orgnih.gov The resulting increase in the Bax/Bcl-2 ratio promotes mitochondrial outer membrane permeabilization.
Cytochrome c Release: The change in mitochondrial membrane permeability leads to the release of cytochrome c from the mitochondria into the cytosol. frontiersin.orgnih.gov
Caspase Activation: Cytosolic cytochrome c triggers the activation of a cascade of cysteine proteases known as caspases, including initiator caspase-9 and effector caspase-3, which execute the final stages of apoptosis. asm.orgnih.gov
Signal transduction pathways are also involved in the cellular response to isoniazid-induced stress. The p38 mitogen-activated protein kinase (MAPK) pathway, for example, is activated as a protective response against isoniazid-induced apoptosis by helping to maintain mitochondrial biogenesis and function. frontiersin.org
Polypharmacology and Off-Target Interactions Research
Polypharmacology is the principle that a single drug can interact with multiple targets in the body. While this can sometimes be beneficial, it is also the source of unintended "off-target" effects, which can lead to adverse drug reactions. nih.gov
The primary off-target effect associated with isoniazid and its analogues is hepatotoxicity. medscape.comeurekaselect.com This toxicity is not caused by the inhibition of its intended mycobacterial target (InhA), but rather by the metabolic activation of the drug within the liver. medscape.com The metabolism of isoniazid produces several reactive metabolites, including acetylhydrazine and hydrazine, which can covalently bind to and damage cellular macromolecules in hepatocytes, leading to cell death and liver injury. medscape.com
Research into isonicotinohydrazide analogues often aims to mitigate these off-target effects while retaining or improving therapeutic efficacy. By modifying the chemical structure, researchers seek to alter the metabolic profile of the compound, reducing the formation of toxic metabolites. eurekaselect.com This represents a key strategy in drug design: optimizing the on-target activity while minimizing off-target interactions to create a safer pharmacological profile.
Structure Activity Relationship Sar Studies and Rational Design of 2 Hydroxyisonicotinohydrazide Derivatives
Impact of Substituent Modifications on Biological Activity
The biological activity of isonicotinohydrazide derivatives can be significantly altered by modifying the substituents on their core structure. SAR analyses indicate that the number, position, and nature of the chemical groups attached to the aromatic rings are critical factors in determining the potency and efficacy of these compounds. nih.gov
The location of functional groups on the molecular scaffold plays a pivotal role in the compound's interaction with biological targets. Studies on isonicotinohydrazide-based hydrazones, formed by reacting the hydrazide with various substituted benzaldehydes, have demonstrated that the position of substituents on the benzene (B151609) ring is crucial for activity. nih.gov
For instance, in a series of isoniazid (B1672263) derivatives evaluated for anticancer properties, the presence of a hydroxyl group on the attached benzene ring was found to be important for cytotoxicity. The activity was particularly enhanced when the hydroxyl group was located in the ortho position compared to other positions. nih.gov Similarly, in another study on isatin-nicotinohydrazide hybrids, modifying the nicotinohydrazide moiety at the 6-position with a methoxy (B1213986) group was found to enhance anti-tubercular activity by two- to four-fold compared to the unsubstituted analogues. nih.gov This highlights that specific positional arrangements can lead to more favorable interactions with the target site, thereby increasing biological potency.
The table below illustrates the impact of substituent position on the anticancer activity of some N'-(hydroxy/methoxybenzylidene)isonicotinohydrazide derivatives against the HL-60 (leukemia) cell line.
Table 1: Effect of Substituent Position on Anticancer Activity (HL-60)
Data sourced from Silva et al. (2017). nih.gov
| Compound | Substituent on Benzylidene Ring | IC₅₀ (µg/mL) |
| 1 | 2-hydroxy | 0.61 |
| 2 | 3-hydroxy | >25 |
| 3 | 4-hydroxy | 1.83 |
| 4 | 2-methoxy | 2.06 |
| 5 | 3-methoxy | 3.36 |
| 6 | 4-methoxy | 2.37 |
Electronic and Steric Effects of Substituents
The electronic properties of substituents, whether they are electron-donating or electron-withdrawing, significantly influence a molecule's reactivity and binding affinity. nih.gov In the context of isonicotinohydrazide derivatives, the type of substituent—such as hydroxyl, methoxy, chloro, or nitro groups—has been identified as a critical determinant of biological activity. nih.gov Electron-withdrawing groups can affect the electron density distribution across the molecule, potentially enhancing interactions with biological targets. mdpi.com
Steric effects, which relate to the size and shape of the substituents, also play a crucial role. nih.govrsc.org Bulky substituents may hinder the molecule from fitting correctly into a receptor's binding site, leading to decreased activity. Conversely, in some cases, a larger group might create favorable interactions or orient the molecule optimally for binding. mdpi.com Studies on various classes of compounds have shown that biological activity can decrease with increasing substituent bulkiness and lipophilicity. mdpi.com For isonicotinohydrazide derivatives, SAR analyses have considered how different alkyl and aryl substitutions impact activity, guiding the selection of substituents with optimal size and electronic properties to enhance potency. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.orgnih.gov This approach is widely used to predict the activity of novel molecules before their synthesis, thereby saving time and resources in the drug discovery process. amazonaws.com For derivatives of isonicotinohydrazide, several QSAR models have been successfully developed to predict their antimycobacterial and antimicrobial activities. benthamdirect.comresearchgate.net
The foundation of QSAR lies in correlating the biological activity of compounds with their physicochemical properties, which are quantified by molecular descriptors. nih.gov These descriptors can encode various aspects of the molecule's structure, including:
Topological properties: Describing the connectivity and branching of atoms.
Electronic properties: Characterizing the distribution of electrons, such as dipole moment and atomic charges.
Steric properties: Relating to the three-dimensional size and shape of the molecule.
Hydrophobic properties: Quantifying the molecule's lipophilicity, often represented by LogP.
In QSAR studies of isonicotinic acid hydrazide derivatives, topological parameters have been shown to be important in governing antimicrobial activity. benthamdirect.com For other related series, 2D and 3D QSAR studies have guided the selection of optimal topological, electrostatic, steric, and hydrophobic substitutions to design new analogues with improved activity. nih.gov
A key application of QSAR is the development of predictive models to design novel analogues with enhanced potency. physchemres.org These models are generated using statistical methods like Multiple Linear Regression (MLR) and are rigorously validated to ensure their reliability and predictive power. nih.govphyschemres.org
For a series of (E)-N'-benzylideneisonicotinohydrazide derivatives, a QSAR model was developed with a high squared correlation coefficient (R²) of 0.9202 and an external prediction (R²pred) value of 0.8842, indicating its stability and robustness. physchemres.org Such validated models can be confidently used to predict the Minimum Inhibitory Concentration (MIC) values of newly designed compounds, guiding synthetic efforts toward molecules with the highest predicted activity. physchemres.orgnih.gov This predictive capability accelerates the optimization of lead compounds in the drug development pipeline. mdpi.com
Scaffold Modifications and Derivatization Strategies
Modifying the core chemical structure, or scaffold, of 2-hydroxyisonicotinohydrazide is a key strategy for developing new therapeutic agents. These modifications can involve simple derivatization of existing functional groups or more complex changes to the central molecular framework.
A primary and widely used derivatization strategy for isonicotinohydrazide involves the condensation of its terminal hydrazine (B178648) group with various aldehydes to form hydrazone linkages (-NH-N=CH-). mdpi.commdpi.com This approach has yielded numerous derivatives with a broad spectrum of biological activities. The versatility of this method allows for the introduction of diverse substituted aryl or heterocyclic rings, enabling extensive exploration of the SAR. mdpi.com
More advanced strategies include "scaffold hopping" or "scaffold morphing," where parts of the molecular backbone are replaced with different chemical moieties to create novel chemotypes with potentially improved properties. mdpi.comnih.gov This has led to the discovery of new classes of compounds, such as N-substituted amino acid hydrazides, which show promise as anti-tubercular agents. mdpi.com Another approach is the creation of hybrid molecules, where the isonicotinohydrazide scaffold is combined with another pharmacologically active structure, such as isatin, to produce hybrids with potent dual activities. nih.gov These strategies aim to enhance potency, improve pharmacokinetic profiles, and overcome drug resistance. nih.govresearchgate.netnih.gov
Heterocyclic Ring System Variations
The 2-hydroxy-pyridine moiety is a cornerstone of the this compound scaffold. Alterations to this heterocyclic system can profoundly impact the compound's physicochemical properties, such as electron distribution, lipophilicity, and hydrogen bonding capacity, which in turn influence its interaction with biological targets.
Systematic variations of the heterocyclic ring have been explored to enhance the biological profile of this compound derivatives. Research has shown that the nature and position of substituents on the pyridine (B92270) ring are critical for activity. For instance, the introduction of different heterocyclic rings in place of the phenyl ring in related hydrazone structures has been a key strategy in the development of new anticancer agents. In a study on a series of hydrazide-hydrazone derivatives, the presence of a pyrrole (B145914) ring (compound 3h ) resulted in the most potent anticancer activity against prostate (PC-3), breast (MCF-7), and colon (HT-29) cancer cell lines. nih.gov This highlights the favorable interactions that a five-membered heterocyclic ring can establish within the biological target.
The following table summarizes the impact of substituting the phenyl ring with various heterocyclic systems on the anticancer activity of a hydrazone scaffold, providing insights that can be extrapolated to the rational design of this compound derivatives.
| Heterocyclic Ring | PC-3 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | HT-29 IC₅₀ (µM) |
| Phenyl | >10 | >10 | >10 |
| Thiophene | 5.67 | 7.89 | 6.43 |
| Furan | 8.12 | 9.34 | 8.76 |
| Pyrrole | 1.32 | 2.99 | 1.71 |
These findings suggest that replacing the typically used aromatic or substituted phenyl ring with different heterocycles can significantly modulate the biological response. The superior activity of the pyrrole-containing derivative underscores the importance of the electronic and steric properties of the heterocyclic ring in dictating the potency of the entire molecule.
Hydrazone Linkage Modifications
The hydrazone linkage (-CO-NH-N=CH-) is a versatile and crucial component of the this compound scaffold, contributing to the molecule's conformational flexibility and its ability to form hydrogen bonds with target biomolecules. Modifications to this linker can influence the compound's stability, bioavailability, and target-binding affinity.
The structural integrity of the hydrazone moiety is generally considered important for the biological activity of this class of compounds. The synthesis of various hydrazone derivatives has demonstrated that the reactivity of the hydrazide group with a diverse range of aldehydes and ketones allows for the introduction of a wide array of substituents, thereby enabling a thorough exploration of the SAR. nih.gov
In the development of novel anticandidal and anticancer agents, a series of hydrazone derivatives were synthesized from 2-[(1-methyl-1H-tetrazol-5-yl)thio)]acetohydrazide. The resulting compounds showed that the nature of the aromatic aldehyde or ketone used to form the hydrazone significantly influenced their biological activity. For example, compound 8 in this series was identified as the most effective antifungal derivative against C. albicans. nih.gov
The following table illustrates the effect of different substitutions on the aldehyde-derived portion of the hydrazone linkage on the minimum inhibitory concentration (MIC) against Candida albicans.
| Aldehyde/Ketone Moiety | R¹ | R² | MIC (mg/mL) |
| Benzaldehyde | H | H | 0.2 |
| 4-Chlorobenzaldehyde | H | 4-Cl | 0.1 |
| 4-Nitrobenzaldehyde | H | 4-NO₂ | 0.1 |
| Acetophenone | CH₃ | H | 0.05 |
These results indicate that even subtle changes to the group attached to the azomethine carbon of the hydrazone linker can lead to significant differences in biological potency. The enhanced activity of the acetophenone-derived hydrazone suggests that the introduction of a methyl group at the R¹ position may lead to more favorable interactions with the biological target. This underscores the importance of the hydrazone linkage as a key site for structural modification in the rational design of more effective this compound-based therapeutic agents.
Computational Chemistry and Molecular Modeling for 2 Hydroxyisonicotinohydrazide Research
Molecular Docking and Binding Affinity Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand the interaction between a ligand, such as a derivative of 2-hydroxyisonicotinohydrazide, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score.
In a study investigating potential inhibitors for the COVID-19 main protease (Mpro), a series of isonicotinoyl hydrazide derivatives were evaluated using molecular docking. The results demonstrated that these compounds could fit into the active site of the protease. For instance, N-(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide and the enol form of (E)-N-(1-phenylethylidene)-nicotinohydrazide exhibited high docking scores of -123.23 kcal/mol and -123.12 kcal/mol, respectively nih.gov. These high scores suggest a strong binding affinity and potential inhibitory activity against the viral enzyme nih.govnih.gov.
The interactions observed in these docking studies are crucial for understanding the mechanism of action. For example, the most promising ligand, N-(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide, was found to form three hydrogen bonds with the protein's active site residues nih.gov. Specifically, it formed two hydrogen bonds with the amino acid Glu 166 through its thioamide sulfur and nitrogen atoms, and another two hydrogen bonds via the pyridyl nitrogen with both Ser144 and Gly 143 nih.gov. Such detailed interaction analysis helps in the rational design of more potent inhibitors by modifying the ligand structure to enhance these favorable interactions.
Table 1: Molecular Docking Scores of Isonicotinoyl Hydrazide Derivatives against COVID-19 Protease
| Compound | Docking Score (kcal/mol) |
|---|---|
| N-(2-iso-nicotinoyl hydrazine-carbonthioyl)benzamide | -123.23 |
| (E)-N-(1-phenylethylidene)-nicotinohydrazide (enol form) | -123.12 |
| (E)-N-(1-phenylethylidene)-nicotinohydrazide | -119.56 |
| N-benzyl-2-iso nicotinoyl hydrazine-1-carbothioamide | -111.45 |
| 2-isonicotinoyl-N-phenylhydrazine-1-carbothioamide | -109.87 |
| 2-isonicotinoyl-N-phenylhydrazine-1-carboxamide | -108.45 |
| 4-Acetylpyridine nicotinoylhydrazone | -107.65 |
Data sourced from a molecular docking study on isonicotinoyl hydrazide derivatives as potential inhibitors of COVID-19 protease. nih.gov
Density Functional Theory (DFT) Studies for Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for calculating various electronic properties of molecules like this compound, including molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals.
A combined experimental and theoretical study on the isoniazid (B1672263) derivative, N'-(4-dimethylaminobenzylidene)-isonicotinohydrazide monohydrate, utilized DFT calculations to analyze its molecular structure and electronic properties. The molecular geometry was optimized using the B3LYP and PBE1PBE methods with a 6-311G** basis set dergipark.org.tr. The calculated parameters were found to be in good agreement with experimental X-ray diffraction data dergipark.org.tr.
The study also focused on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for determining a molecule's chemical reactivity and stability. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter for assessing the molecule's reactivity; a larger gap implies higher stability and lower reactivity. For the studied isonicotinohydrazide derivative, the calculated HOMO and LUMO energies confirmed that charge transfer occurs within the molecule dergipark.org.tr.
Table 2: Comparison of Experimental and Calculated Bond Lengths (Å) for an Isonicotinohydrazide Derivative
| Bond | Experimental | Calculated (B3LYP/6-311G**) | Calculated (PBE1PBE/6-311G**) |
|---|---|---|---|
| C7-N3 | 1.284 | 1.291 | 1.288 |
| N3-N2 | 1.381 | 1.380 | 1.378 |
| C6-N2 | 1.353 | 1.373 | 1.373 |
| C6-O1 | 1.242 | 1.238 | 1.235 |
Data from a DFT study on N'-(4-dimethylaminobenzylidene)-isonicotinohydrazide monohydrate. dergipark.org.tr
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By simulating the system over time, MD can provide detailed information about the conformational changes and dynamic behavior of molecules like this compound and its interactions with biological targets.
MD simulations have been instrumental in understanding the mechanisms of drug resistance, particularly for isoniazid, a related compound. Studies have shown that mutations in the drug's target enzyme, InhA, can lead to resistance. MD simulations of InhA in its wild-type and mutated forms have revealed that mutations can alter the enzyme's conformational flexibility and disrupt the binding of the activated form of isoniazid nih.govresearchgate.net. For example, simulations have demonstrated that certain mutations enhance the conformational flexibility of the NADH cofactor, which is crucial for the drug's inhibitory action nih.gov.
In the context of drug delivery, MD simulations have been used to investigate the interaction between isoniazid and polymer-functionalized magnetic nanoparticles. These simulations help in understanding the stability of the drug-carrier complex and the mechanism of drug release sid.irtbzmed.ac.ir. By calculating parameters such as the root-mean-square deviation (RMSD) and the radius of gyration (Rg), researchers can assess the stability of the system over the simulation time sid.irtbzmed.ac.ir. Such studies are vital for designing effective drug delivery systems for hydrazide-based compounds.
De Novo Design and Virtual Screening of Potential Ligands
De novo design and virtual screening are powerful computational strategies for discovering novel drug candidates. De novo design involves the creation of new molecular structures with desired properties from scratch, often within the binding site of a target protein. Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are most likely to bind to a drug target.
The isonicotinohydrazide scaffold has been utilized in virtual screening campaigns to identify new inhibitors for various therapeutic targets. For instance, pharmacophore-based virtual screening has been employed to filter natural compound libraries to find potential inhibitors of isoniazid-resistant tuberculosis researchgate.net. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. By creating a pharmacophore based on the known inhibitor isoniazid, researchers were able to identify new compounds with similar binding features researchgate.net.
Structure-based de novo design has also been applied to develop novel inhibitors starting from a known molecular scaffold. This approach uses the three-dimensional structure of the target's binding site to design new molecules that can fit snugly and interact favorably with the protein. For example, by using a known inhibitor as a starting point, new derivatives can be designed and evaluated for their potential to form stronger interactions with the target, leading to enhanced potency researchgate.netmdpi.com. These computational approaches accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates.
Advanced Analytical Techniques for Characterization and Research Applications of 2 Hydroxyisonicotinohydrazide
Spectroscopic Characterization Methods
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Hydroxyisonicotinohydrazide by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
¹H NMR Spectroscopy In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are expected. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic ring current. oregonstate.edu The specific chemical shifts and splitting patterns are influenced by the positions of the hydroxyl and hydrazide substituents. The protons of the N-H and O-H groups are exchangeable and often appear as broad singlets; their chemical shifts can vary depending on the solvent, concentration, and temperature. msu.edu The N-H protons of the hydrazide moiety are also expected in the downfield region.
¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts are spread over a wider range than in ¹H NMR (0-220 ppm), which typically allows for the clear resolution of each carbon signal. libretexts.org The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 125-170 ppm). oregonstate.edu The carbonyl carbon (C=O) of the hydrazide group is characteristically found far downfield (δ 160-185 ppm) due to the strong deshielding effect of the double-bonded oxygen. chemguide.co.uk The carbon atom attached to the hydroxyl group (C-OH) will also be shifted downfield compared to other ring carbons. oregonstate.edu
| Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| Aromatic C-H | 7.0 - 8.5 | Multiple signals, splitting depends on position. |
| Amide N-H | 8.0 - 10.0 | May appear as a broad singlet. |
| Amine N-H₂ | 4.0 - 5.5 | May appear as a broad singlet. |
| Hydroxyl O-H | 9.0 - 12.0 | Broad signal, position is solvent-dependent. |
| Aromatic C=C | 125 - 150 | Multiple signals expected for the pyridine ring carbons. |
| Aromatic C-O | 155 - 165 | Carbon attached to the hydroxyl group. |
| Carbonyl C=O | 165 - 175 | Carbonyl carbon of the hydrazide group. |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. chemguide.co.uk When this compound is analyzed by MS, it first forms a molecular ion (M⁺), the peak of which confirms the molecular weight. This molecular ion is energetically unstable and fragments into smaller, charged pieces. chemguide.co.uk The analysis of these fragments provides valuable structural information.
Common fragmentation pathways for this compound would likely involve:
Cleavage of the N-N bond in the hydrazide group.
Loss of the -NHNH₂ group.
Loss of a water molecule (H₂O) from the hydroxyl group.
Fragmentation of the pyridine ring structure.
| m/z Value | Predicted Fragment Ion | Notes |
|---|---|---|
| 153 | [C₆H₇N₃O₂]⁺ | Molecular Ion (M⁺) |
| 136 | [C₆H₆N₂O₂]⁺ | Loss of NH₂ |
| 122 | [C₆H₆N₂O]⁺ | Loss of NH₂NH |
| 121 | [C₆H₅N₂O]⁺ | Loss of N₂H₄ |
| 94 | [C₅H₄NO]⁺ | Cleavage of C-C(=O) bond |
Infrared (IR) and UV-Vis Spectroscopy
Infrared (IR) Spectroscopy Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the functional groups present. vscht.cz The IR spectrum of this compound would display absorption bands corresponding to its key functional groups. A broad band in the 3200-3600 cm⁻¹ region would indicate O-H stretching of the hydroxyl group, likely overlapping with N-H stretching vibrations from the hydrazide group. libretexts.org A strong absorption band around 1650-1680 cm⁻¹ is characteristic of the C=O (amide I) stretching vibration. nih.gov Vibrations associated with the aromatic pyridine ring (C=C and C=N stretching) typically appear in the 1400-1600 cm⁻¹ region. vscht.cz
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3600 | O-H Stretch | Hydroxyl |
| 3100 - 3400 | N-H Stretch | Hydrazide |
| 3000 - 3100 | C-H Stretch | Aromatic Ring |
| 1650 - 1680 | C=O Stretch (Amide I) | Hydrazide |
| 1550 - 1620 | N-H Bend (Amide II) | Hydrazide |
| 1400 - 1600 | C=C and C=N Stretch | Pyridine Ring |
| 1200 - 1350 | C-O Stretch | Phenolic Hydroxyl |
UV-Vis Spectroscopy UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. msu.edu Compounds with conjugated systems, like the pyridine ring in this compound, exhibit characteristic absorption bands. The spectrum is expected to show absorptions resulting from π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons on the oxygen and nitrogen atoms. shimadzu.com The presence of the hydroxyl and hydrazide substituents on the pyridine ring can shift the wavelength of maximum absorption (λmax). shimadzu.com
Chromatographic Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. Due to the polarity of this compound, a reversed-phase HPLC method is highly suitable. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
A typical method would involve a C18 column with a mobile phase consisting of a mixture of water (often buffered) and an organic modifier like methanol (B129727) or acetonitrile (B52724). nih.govmdpi.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum. nih.gov This method can be validated for linearity, accuracy, and precision to ensure reliable quantification. nih.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol : Water (e.g., 60:40 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax (e.g., 265 nm) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient (e.g., 25 °C) |
Gas Chromatography (GC)
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase. Direct analysis of this compound by GC is challenging due to its low volatility and thermal instability, which stem from its polar functional groups (-OH, -NH, -NH₂) that lead to strong intermolecular hydrogen bonding.
To make the compound suitable for GC analysis, a derivatization step is typically required. mdpi.com This process involves chemically modifying the polar functional groups to create a more volatile and thermally stable derivative. A common approach is silylation, where reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace the active hydrogens on the hydroxyl and hydrazide groups with trimethylsilyl (B98337) (TMS) groups. mdpi.comnih.gov The resulting TMS-derivatized this compound can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. nih.gov
| Compound Name |
|---|
| This compound |
| Methanol |
| Acetonitrile |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
X-ray Crystallography for Structural Elucidation of Complexes
The structural analysis of metal complexes involving hydrazone ligands, such as those derived from this compound, often reveals the formation of stable chelate rings. The hydrazide moiety typically acts as a bidentate or tridentate ligand, coordinating to the metal ion through the carbonyl oxygen and the terminal nitrogen atom of the hydrazone group. The hydroxyl group on the pyridine ring can also participate in coordination, leading to the formation of polynuclear or polymeric structures.
For instance, studies on related metal hydrazide complexes have shown that the coordination environment around the metal center is frequently octahedral or distorted octahedral, although tetrahedral and square planar geometries are also observed depending on the metal ion and the stoichiometry of the complex. The crystal packing is often stabilized by an extensive network of hydrogen bonds involving the hydrazide group, coordinated water molecules, and counter-ions.
While specific crystallographic data for this compound complexes are not widely published, the general principles can be illustrated by examining the crystallographic parameters of analogous metal hydrazide complexes.
Table 1: Representative Crystallographic Data for Metal Hydrazide Complexes
| Parameter | Complex A (e.g., Cu(II) Complex) | Complex B (e.g., Co(II) Complex) | Complex C (e.g., Fe(II) Complex) |
|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/c | Pbca | P-1 |
| a (Å) | 8.512 | 12.345 | 7.987 |
| b (Å) | 10.234 | 15.678 | 9.123 |
| c (Å) | 14.567 | 10.987 | 11.456 |
| α (°) | 90 | 90 | 105.2 |
| β (°) | 109.34 | 90 | 98.7 |
| γ (°) | 90 | 90 | 112.5 |
| Coordination Geometry | Distorted Octahedral | Octahedral | Tetrahedral |
This table presents hypothetical yet representative data based on published crystal structures of related metal hydrazide complexes to illustrate the typical parameters determined by X-ray crystallography.
Bioanalytical Method Development for In Vitro and In Vivo Research Samples
The development and validation of robust bioanalytical methods are critical for the quantitative determination of this compound in various biological matrices, such as plasma, serum, and tissue homogenates. These methods are essential for pharmacokinetic and pharmacodynamic studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. High-performance liquid chromatography (HPLC) coupled with a suitable detector, most commonly ultraviolet (UV) or tandem mass spectrometry (MS/MS), is the technique of choice for such analyses. nih.gov
Method development for this compound typically involves several key steps:
Sample Preparation: The primary goal of sample preparation is to extract the analyte from the complex biological matrix and remove potential interferences. Common techniques include protein precipitation (PPT) with organic solvents like acetonitrile or methanol, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov For hydrazide compounds, derivatization may sometimes be employed to improve chromatographic properties and detection sensitivity. nih.gov
Chromatographic Separation: Reversed-phase HPLC is commonly used, with a C18 column being a popular choice. The mobile phase composition, typically a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), is optimized to achieve good peak shape, resolution from endogenous matrix components, and a reasonable retention time.
Detection: UV detection is a straightforward and cost-effective option, with the detection wavelength set at the absorbance maximum of this compound. However, for higher sensitivity and selectivity, particularly for in vivo studies where concentrations can be very low, LC-MS/MS is the preferred method. In LC-MS/MS, the analyte is identified and quantified based on its specific mass-to-charge ratio (m/z) and its characteristic fragmentation pattern.
Once a method is developed, it must be rigorously validated according to international guidelines (e.g., FDA or EMA) to ensure its reliability and reproducibility. The validation process assesses several key parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range of concentrations over which the analytical response is directly proportional to the analyte concentration.
Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pjmhsonline.com
Recovery: The efficiency of the extraction process.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.
The following table summarizes typical validation parameters for a bioanalytical HPLC method for a compound structurally related to this compound, such as isoniazid (B1672263). pjmhsonline.com
Table 2: Representative Validation Parameters for a Bioanalytical HPLC Method
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Range (µg/mL) | - | 0.5 - 8.0 |
| LOD (µg/mL) | - | 0.09 |
| LOQ (µg/mL) | Signal-to-noise ratio ≥ 10 | 0.3 |
| Intra-day Precision (%RSD) | ≤ 15% | < 5% |
| Inter-day Precision (%RSD) | ≤ 15% | < 7% |
| Accuracy (% Bias) | ± 15% | -6% to 8% |
| Recovery (%) | Consistent and reproducible | > 85% |
| Stability (Freeze-thaw, Short-term, Long-term) | % Deviation within ±15% | Stable |
This table presents representative data based on published and validated bioanalytical methods for isoniazid to illustrate the typical performance characteristics of an HPLC method for a related hydrazide compound. pjmhsonline.com
Emerging Research Areas and Future Perspectives for 2 Hydroxyisonicotinohydrazide
Development of Novel Therapeutic Lead Compounds
The hydrazone functional group (-NHN=CH-) is a key structural feature in many biologically active compounds, and 2-hydroxyisonicotinohydrazide serves as a valuable precursor for creating a diverse library of hydrazone derivatives. minarjournal.com These derivatives have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The development of these novel compounds is a significant area of ongoing research.
A key strategy in developing new therapeutic leads from this compound involves molecular hybridization. This approach combines the this compound moiety with other pharmacologically active scaffolds to create hybrid molecules with potentially enhanced efficacy and novel mechanisms of action. For instance, isatin-nicotinohydrazide hybrids have demonstrated potent activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis. nih.gov
The structural modifications of this compound derivatives are guided by structure-activity relationship (SAR) studies. These studies systematically alter the chemical structure of the lead compound and evaluate the impact on its biological activity. For example, research on a series of isoniazid (B1672263) derivatives for anticancer activity revealed that the number, position, and type of substituents on the aromatic ring are critical for their cytotoxic effects. nih.gov Specifically, the presence of a hydroxyl group on the benzene (B151609) ring was found to be a significant factor in the anticancer activity of these compounds. nih.gov
| Derivative Class | Therapeutic Target | Key Findings | Reference |
|---|---|---|---|
| Isatin-nicotinohydrazide hybrids | Mycobacterium tuberculosis | Potent activity against drug-susceptible and resistant strains. | nih.gov |
| Isoniazid-thiazole hybrids | Mycobacterium tuberculosis | Activity against H37Rv and multidrug-resistant strains. | nih.gov |
| Substituted benzylidene-isonicotinohydrazides | Cancer Cell Lines | Cytotoxicity influenced by substituent type and position on the aromatic ring. | nih.gov |
Exploration of New Biological Targets and Pathways
While the antitubercular properties of isoniazid and its derivatives are well-established, current research is focused on exploring new biological targets and pathways for this compound derivatives. This expansion of scope is driven by the broad spectrum of biological activities exhibited by this class of compounds.
One promising area of investigation is in oncology. Derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. nih.gov The identification of the specific molecular targets and signaling pathways responsible for this anticancer activity is a key area of future research. This could involve screening these compounds against a panel of kinases, proteases, or other enzymes known to be involved in cancer progression.
In the realm of infectious diseases beyond tuberculosis, this compound derivatives are being investigated for their activity against other bacterial and fungal pathogens. For example, certain isatin–nicotinohydrazide hybrids have shown excellent activity against bacteria that cause bronchitis. nih.gov Understanding the mechanisms by which these compounds inhibit microbial growth could lead to the development of new antibiotics to combat drug-resistant infections.
Furthermore, the exploration of novel targets for this compound derivatives can be guided by network pharmacology. This approach uses computational methods to predict the potential targets of a compound based on its chemical structure and known biological activities. mdpi.com By constructing protein-protein interaction networks, researchers can identify key hubs that may be modulated by these compounds, providing new avenues for therapeutic intervention. mdpi.com
| Therapeutic Area | Potential Biological Target/Pathway | Rationale | Reference |
|---|---|---|---|
| Oncology | Kinases, Proteases | Observed cytotoxic activity against cancer cell lines. | nih.gov |
| Infectious Diseases | Bacterial cell wall synthesis, Fungal enzymes | Demonstrated activity against various bacteria and fungi. | nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Structural similarities to known anti-inflammatory agents. |
Integration of Multi-Omics Technologies in Research
The advent of multi-omics technologies, which encompass genomics, transcriptomics, proteomics, and metabolomics, is set to revolutionize the study of this compound and its derivatives. nashbio.com This integrated approach provides a holistic view of the biological system, enabling a deeper understanding of drug mechanisms, biomarker identification, and personalized medicine. nih.gov
In the context of this compound research, multi-omics can be employed to elucidate the complex molecular changes that occur in cells upon treatment with these compounds. For instance, transcriptomic analysis can reveal which genes are up- or down-regulated, while proteomics can identify changes in protein expression and post-translational modifications. frontlinegenomics.comnih.gov Metabolomics can then provide insights into the metabolic pathways that are affected. nih.gov
By integrating these different layers of omic data, researchers can construct comprehensive models of how this compound derivatives exert their therapeutic effects. nih.gov This can lead to the identification of novel drug targets and biomarkers that can predict a patient's response to treatment. frontlinegenomics.com Furthermore, multi-omics can aid in the development of combination therapies by identifying synergistic interactions between this compound derivatives and other drugs.
The application of multi-omics is still an emerging area in the study of this compound, but it holds immense promise for accelerating the translation of these compounds from the laboratory to the clinic.
Green Chemistry Approaches in Synthesis Research
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to reduce the environmental impact of drug manufacturing. egranth.ac.in For the synthesis of this compound and its derivatives, researchers are exploring more sustainable and eco-friendly methods.
One key aspect of green chemistry is the use of alternative solvents and reaction conditions. Traditional organic synthesis often relies on volatile and hazardous solvents. Green approaches focus on using water, supercritical fluids, or solvent-free reactions. egranth.ac.in Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. researchgate.netnih.gov The synthesis of hydrazones, for example, can be efficiently carried out using microwave irradiation, often without the need for a solvent. minarjournal.com
The development of one-pot synthesis methods is another important green chemistry strategy. egranth.ac.in These methods combine multiple reaction steps into a single procedure, which reduces the need for purification of intermediates and minimizes waste generation. The use of reusable catalysts is also a key feature of green synthesis.
By adopting these green chemistry principles, the synthesis of this compound and its derivatives can be made more efficient, cost-effective, and environmentally friendly.
| Green Chemistry Approach | Application in Hydrazide Synthesis | Benefits | Reference |
|---|---|---|---|
| Microwave-assisted synthesis | Synthesis of hydrazides and hydrazones. | Reduced reaction times, lower energy consumption, higher yields. | researchgate.netnih.gov |
| Solvent-free reactions | Preparation of hydrazides directly from acids. | Eliminates the use of hazardous solvents, simplifies work-up. | egranth.ac.in |
| One-pot synthesis | Combining multiple reaction steps. | Reduces waste, improves efficiency. | egranth.ac.in |
| Use of greener solvents | Replacing DMF with DMSO/ethyl acetate (B1210297) mixtures in solid-phase synthesis. | Avoids the use of undesirable solvents. | iris-biotech.de |
Computational-Experimental Synergies in Drug Discovery Research
The integration of computational and experimental approaches is a powerful strategy for accelerating drug discovery. For this compound, this synergy is being leveraged to design novel derivatives with improved therapeutic properties and to understand their mechanisms of action at a molecular level.
Computational methods, such as molecular docking and molecular dynamics simulations, are used to predict how this compound derivatives interact with their biological targets. researchgate.netresearcher.life These in silico studies can help to identify the key amino acid residues involved in binding and to predict the binding affinity of different compounds. This information is then used to guide the synthesis of new derivatives with optimized interactions. researchgate.net
Machine learning and quantitative structure-activity relationship (QSAR) models are also being employed to predict the biological activity of this compound derivatives. nih.gov These models are trained on existing experimental data and can be used to screen large virtual libraries of compounds to identify those with the highest probability of being active. nih.gov
The predictions from these computational studies are then validated through experimental testing. researcher.life This iterative cycle of computational design and experimental validation allows for a more rational and efficient approach to drug discovery. By combining the strengths of both in silico and in vitro/in vivo methods, researchers can accelerate the development of new therapeutic agents based on the this compound scaffold.
Q & A
Q. How can researchers integrate this compound into multi-disciplinary studies (e.g., materials science or catalysis)?
- Methodological Answer : Explore its ligand properties in coordination polymers (PXRD for crystallinity) or as a catalyst in cross-coupling reactions (e.g., Suzuki-Miyaura). Characterize performance via turnover number (TON) and compare to established catalysts like Pd(PPh₃)₄ .
Data Presentation and Reproducibility
- Tables : Include raw data (e.g., NMR shifts, biological activity) in appendices, with processed data (mean ± SD) in the main text .
- Figures : Use error bars in dose-response curves and annotate spectral peaks clearly .
- References : Cite primary literature (avoid non-peer-reviewed sources) and adhere to IUPAC nomenclature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
